molecular formula C9H9ClFNO3 B2879702 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene CAS No. 1881288-37-4

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene

Cat. No. B2879702
M. Wt: 233.62
InChI Key: FLHDRMLELAFFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, also known as CFN, is an organic compound that contains a combination of chlorine, fluorine, nitro, and propoxy functional groups attached to a benzene ring. It has a CAS Number of 1881288-37-4 and a molecular weight of 233.63 .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is represented by the linear formula C9H9ClFNO3 . The InChI code for this compound is 1S/C9H9ClFNO3/c1-2-3-15-8-5-6 (12 (13)14)4-7 (10)9 (8)11/h4-5H,2-3H2,1H3 .

Scientific Research Applications

Temporary Anion States and Dissociative Electron Attachment

The study of nitrobenzene derivatives through electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) reveals insights into the behavior of electron attachment to these compounds. The research on chlorine-substituted derivatives, including observations of long-lived negative ions and mean autodetachment lifetimes, helps understand the electron attachment processes and dissociative mechanisms, which are crucial for designing materials with specific electronic properties (Asfandiarov et al., 2007).

Reduction of Nitro Aromatic Compounds

The reduction of nitro aromatic compounds (NACs) by zero-valent iron metal underlines the potential environmental applications of these compounds, such as in groundwater remediation. This research demonstrates the reduction process of nitrobenzene to aniline, providing a basis for the degradation and transformation of similar compounds in environmental settings (Agrawal & Tratnyek, 1996).

SNAr Reactions and Meta Substitution

Investigations into the SNAr reactions of dihalogenonitrobenzenes and their meta substitution with respect to the activating nitro group offer insights into the chemical behavior and reactivity of nitrobenzene derivatives. This knowledge is fundamental for synthetic chemistry, particularly in designing specific reactions for creating targeted molecules (Cervera, Marquet, & Martin, 1996).

Synthesis and Characterization

The synthesis and characterization of specific nitrobenzene derivatives, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, highlight the methodologies and analytical techniques employed in understanding these compounds' structural and chemical properties. This research contributes to the development of new materials and molecules for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Insights into Photophysics and Photochemistry

The complex photophysics and photochemistry of nitrobenzene, as the simplest nitroaromatic compound, are explored through computational studies, providing a deeper understanding of its decay paths after UV absorption. These insights are crucial for applications in photodegradation, environmental remediation, and the design of photoactive materials (Giussani & Worth, 2017).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-chloro-2-fluoro-5-nitro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDRMLELAFFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-5-nitro-3-propoxybenzene

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